Deltoin

Description

Historical Perspectives on Deltoin Isolation and Initial Characterization

The historical study of this compound is intertwined with the exploration of plant species as sources of unique chemical compounds. Early research focused on isolating and determining the structure of natural products from various botanical sources. This compound, under its different names, has been reported as being isolated from plants such as Peucedanum japonicum and Prangos uloptera. nih.gov More recent studies, such as the metabolomic characterization of Sartoria hedysaroides, have also identified this compound as a constituent. nih.govresearchgate.net Initial characterization efforts likely involved classical techniques for isolating organic compounds from plant extracts, followed by spectroscopic methods to elucidate its chemical structure. The identification of its furan (B31954) and chromene ring systems and specific stereochemistry were crucial steps in its initial characterization. ontosight.ai Techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in the identification and characterization of this compound in plant extracts. nih.govresearchgate.net

Contemporary Significance of this compound within Natural Product Chemistry

Within contemporary natural product chemistry, this compound is significant due to its occurrence in diverse plant species and its structural classification as a furanocoumarin. Natural products, including furanocoumarins, are a rich source of structurally diverse molecules that often possess various biological activities. openaccessjournals.comkeydaru.irresearchgate.netnih.gov Research into this compound contributes to the ongoing effort to discover and understand these plant-derived compounds. Its presence in plants used in traditional medicine or those with reported biological effects further highlights its relevance in this field. The study of this compound and other natural products aids in the identification of potential lead compounds for various applications. openaccessjournals.comresearchgate.netnih.gov

Overview of Key Research Trajectories and Scientific Relevance of this compound

Key research trajectories involving this compound currently focus on its identification and quantification in various plant sources and the investigation of its potential biological activities. Metabolomic studies utilize advanced analytical techniques to characterize the chemical composition of plant extracts and identify compounds like this compound. nih.govresearchgate.net These studies often aim to correlate the presence of specific compounds, including this compound, with observed biological effects such as antioxidant or enzyme inhibitory activities. nih.govresearchgate.net The scientific relevance of this compound lies in its contribution to the understanding of the chemical diversity of furanocoumarins, their distribution in nature, and their potential roles in plant biology or interactions with other organisms. Ongoing research seeks to further explore the properties and potential applications of this natural compound.

Chemical Properties of this compound (PubChem CID 906525)

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₅ | jst.go.jplookchem.comnih.gov |

| Molecular Weight | 328.36 - 328.4 g/mol | jst.go.jplookchem.comnih.gov |

| CAS Number | 19662-71-6 | jst.go.jplookchem.comnih.gov |

| PubChem CID | 906525 | nih.govfrontiersin.orgcdutcm.edu.cn |

| InChI Key | HHNCJFKRMZDTHW-WQRDJFRPSA-N | jst.go.jpcdutcm.edu.cn |

| Classification | Furanocoumarin | nih.govnaturalproducts.net |

| Exact Mass | 328.13107373 Da | lookchem.comnih.gov |

| Monoisotopic Mass | 328.13107373 Da | nih.gov |

| XLogP3 | 3.7 | lookchem.comnih.gov |

| Hydrogen Bond Donor Count | 0 | lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 5 | lookchem.comnih.gov |

| Rotatable Bond Count | 3-4 | lookchem.comnaturalproducts.netcdutcm.edu.cn |

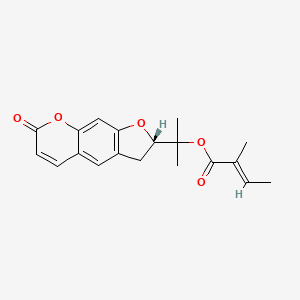

Structure

2D Structure

3D Structure

Properties

CAS No. |

19662-71-6 |

|---|---|

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+/t16-/m0/s1 |

InChI Key |

HHNCJFKRMZDTHW-WQRDJFRPSA-N |

SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Synonyms |

deltoin |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Characterization of Deltoin

Spectroscopic Techniques Employed in Deltoin Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for elucidating the structure of this compound. analis.com.myorganicchemistrydata.orgresearchgate.net Analysis of NMR spectra provides information on the types and connectivity of atoms within the molecule based on chemical shifts and coupling constants. analis.com.my For this compound, ¹H and ¹³C NMR spectroscopy have been used for structural elucidation. mdpi.comresearchgate.net The ¹³C-NMR spectrum of this compound has shown duplication of signals, attributed to the presence of diastereoisomeric forms. mdpi.com Comparison of NMR data with literature values is a standard practice for confirming structural assignments and stereochemistry. mdpi.com

Mass Spectrometry (MS) Applications in this compound Identification

Mass spectrometry is employed to determine the molecular weight of this compound and to gain information about its fragmentation pattern, which aids in structural confirmation. nih.govojp.govnih.gov While specific mass spectral data for this compound were not extensively detailed in the search results, MS is a common technique used in conjunction with chromatography for the identification and analysis of compounds in complex mixtures, including plant extracts where this compound has been found. mdpi.comscribd.comoup.com The molecular formula C₁₉H₂₀O₅ and molecular weight of 328.36 g/mol determined by mass spectrometry are consistent with reported data for this compound. nih.govnih.govcdutcm.edu.cn

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. lcms.czajol.infotechnologynetworks.com IR spectroscopy can identify the presence of specific functional groups, such as carbonyl (C=O) and hydroxyl (O-H) groups, based on characteristic absorption frequencies. UV-Vis spectroscopy is useful for detecting chromophores, which are structural features that absorb light in the UV and visible regions of the spectrum. lcms.cztechnologynetworks.com While detailed IR and UV-Vis spectra for pure this compound were not provided, these techniques are routinely used in the characterization of organic compounds and plant extracts containing compounds like this compound. uobaghdad.edu.iquobaghdad.edu.iq UV-Vis detection is often coupled with liquid chromatography for the analysis of such compounds. scribd.com

Crystallographic Investigations of this compound and its Molecular Architecture

Crystallography, particularly X-ray crystallography, can provide precise three-dimensional structural information, including bond lengths, bond angles, and the arrangement of molecules in a crystal lattice. crystallography.netnih.govgeokniga.org While the search results mention "deltoid" in the context of crystallographic axis orientation in biological structures (echinoderms) cambridge.org and crystallographic forms (deltahedron/deltoid dodecahedron) in isometric crystal systems mindat.orgslideshare.net, specific crystallographic investigations and detailed molecular architecture data solely for the chemical compound this compound were not found. Therefore, information regarding the crystal structure of this compound based on crystallographic studies is not available within the provided sources.

Advanced Chromatographic Approaches for this compound Purity Assessment and Profiling

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. maas.edu.mmchromatographyonline.com Advanced chromatographic approaches, such as High-Performance Liquid Chromatography (HPLC), are widely used for analyzing complex mixtures and determining the purity of isolated compounds like this compound. scribd.comoup.comchromatographyonline.com Liquid chromatography combined with chemometric methods has been used to determine the levels of this compound in plant extracts, highlighting its application in quantitative analysis and profiling. scribd.com Chromatographic purity assessment involves ensuring that a compound is free from impurities, which can be achieved by optimizing separation conditions and using detectors that provide information about peak homogeneity, such as UV-Vis or mass spectrometry detectors. chromatographyonline.com

Natural Occurrence and Putative Biosynthetic Pathways of Deltoin

Botanical Sources and Geographic Distribution of Deltoin-Containing Species (e.g., Zosima absinthifolia, Ferula lutea)

This compound has been identified in plant species belonging to the Apiaceae family. Two notable sources are Zosima absinthifolia and Ferula lutea.

Zosima absinthifolia : This perennial herbaceous plant has a native range extending from the Eastern Mediterranean to Central Asia and Western India, including the Arabian Peninsula kew.org. Its distribution covers countries such as Turkey, Iran, Iraq, Cyprus, Lebanon, Palestine, Syria, Saudi Arabia, Kazakhstan, Kyrgyzstan, Tajikistan, Turkmenistan, Uzbekistan, Pakistan, and certain areas of China neu.edu.trwikipedia.org. Z. absinthifolia thrives in diverse environments, including fields, steppes, and limestone slopes, at elevations between 400 and 2000 meters neu.edu.tr. In Azerbaijan, where it is the sole representative of the Zosima genus, it is found in regions like the central and southern Lesser Caucasus, Caspian lowlands, Absheron, Gobustan, Kur-Araz lowlands, Bozgir plateau, and the mountainous part of Nakhchivan and Lankaran plantfungalres.az.

Ferula lutea : Species within the genus Ferula are widely distributed across Central and Southwest Asia, the Far East, North India, and the Mediterranean basin researchgate.net. Ferula lutea has been specifically reported in Tunisia scispace.com. Ferula species typically inhabit mountainous areas, with some adapted to arid conditions researchgate.net.

The geographic distribution of these botanical sources is summarized in the table below:

| Botanical Source | Geographic Distribution |

| Zosima absinthifolia | Eastern Mediterranean to Central Asia and Western India, Arabian Peninsula (including Turkey, Iran, Iraq, Cyprus, Lebanon, Palestine, Syria, Saudi Arabia, Kazakhstan, Kyrgyzstan, Tajikistan, Turkmenistan, Uzbekistan, Pakistan, China, Azerbaijan) kew.orgneu.edu.trwikipedia.orgplantfungalres.az |

| Ferula lutea | Tunisia scispace.com |

Proposed Biosynthetic Precursors and Enzymatic Transformations Leading to this compound Formation

The biosynthesis of furanocoumarins, such as this compound, is understood to involve the convergence of the phenylpropanoid and mevalonate (B85504) pathways wikipedia.org. The phenylpropanoid pathway provides 7-hydroxycoumarin (umbelliferone), which acts as a foundational precursor wikipedia.orgjfda-online.com. The mevalonate pathway contributes dimethylallyl pyrophosphate (DMAPP), an isoprenoid unit wikipedia.orgnih.gov.

The general biosynthetic route for linear furanocoumarins involves the prenylation of umbelliferone (B1683723) with DMAPP, a reaction catalyzed by a prenyltransferase wikipedia.orgjfda-online.com. Subsequent enzymatic steps, often involving cytochrome P450 monooxygenases, lead to the formation of various furanocoumarin structures jfda-online.commdpi.com. While the precise enzymatic cascade yielding this compound has not been fully elucidated in the provided literature, its structure suggests a modification of a core linear furanocoumarin skeleton. The attachment of a 2-[(E)-2-methylbut-2-enoyloxy]propan-2-yl group to the dihydrofuran ring is a key feature that would arise from specific enzymatic transformations acting on an intermediate furanocoumarin precursor.

The phenylpropanoid pathway initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), producing cinnamic acid. Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to yield 4-coumaric acid, which is subsequently converted to 4-coumaroyl-CoA by 4-coumaric acid: CoA ligase (4CL) jfda-online.comencyclopedia.pubencyclopedia.pubnih.gov. Umbelliferone is a product of this pathway. DMAPP, a C5 building block, is synthesized via either the mevalonate or deoxyxylulose phosphate (B84403) pathway and is essential for the formation of terpenoids nih.gov. Prenyltransferases facilitate the conjugation of DMAPP with aromatic substrates like umbelliferone wikipedia.orgnih.govmdpi.com.

Chemodiversity and Structural Relationships of this compound with Related Furanocoumarins

This compound is classified within the furanocoumarin group, specifically as a derivative of psoralen (B192213) naturalproducts.net. Furanocoumarins are structurally characterized by the fusion of a furan (B31954) ring with a coumarin (B35378) moiety, resulting in either linear (e.g., psoralen) or angular (e.g., angelicin) isomers based on the fusion pattern wikipedia.org.

Zosima absinthifolia is known to produce a range of coumarins and furanocoumarins, including this compound, bergapten, imperatorin, izobergapten, izopimpinellin, pimpinellin, sfondin, and umbelliferone plantfungalres.az. This co-occurrence suggests shared biosynthetic machinery and highlights the chemodiversity within this plant species.

This compound's structural relationship to other furanocoumarins is based on its core furanocoumarin framework. It contains a dihydrofuro[3,2-g]chromen-7-one structure, which is a reduced form of the linear psoralen skeleton. The defining structural element of this compound is the presence of a 2-[(E)-2-methylbut-2-enoyloxy]propan-2-yl ester substituent attached to the dihydrofuran ring. This specific side chain is a key differentiator from simpler furanocoumarins and contributes to its unique chemical identity.

The observed chemodiversity among furanocoumarins stems from variations in the furan ring attachment (linear vs. angular) and the diversity and positioning of substituents on the coumarin and furan rings, such as alkyl groups, hydroxyl groups, and ester functionalities wikipedia.org. This compound, with its specific ester substituent on a modified linear furanocoumarin core, serves as an example of this structural diversity.

The table below lists this compound and some related furanocoumarins found in Zosima absinthifolia, illustrating their structural relationships:

| Compound Name | PubChem CID | Structural Relationship to this compound |

| This compound | 906525 | - |

| Bergapten | 5280719 | Linear furanocoumarin with a methoxy (B1213986) group. |

| Imperatorin | 10211 | Linear furanocoumarin with an isoprenyl ether group. |

| Izobergapten | 6433313 | Isomer of Bergapten. |

| Izopimpinellin | 68077 | Linear furanocoumarin with two methoxy groups. |

| Pimpinellin | 10251 | Linear furanocoumarin with two methoxy groups (isomer of Izopimpinellin). |

| Sfondin | Not found | Furanocoumarin (details not in search results). |

| Umbelliferone | 5280614 | Simple coumarin, a precursor to furanocoumarins. |

Synthetic Strategies and Rational Design of Deltoin Derivatives

Semi-synthetic Modifications and Derivatizations of Natural Deltoin

Given the natural occurrence of (-)-Deltoin nih.govnih.govresearchgate.net, semi-synthetic approaches offer a viable route to access a range of derivatives. This strategy involves using the isolated natural product as a starting material and performing chemical transformations to introduce new functional groups or modify existing ones. Semi-synthetic modifications allow researchers to leverage the inherent structural complexity and stereochemistry of the natural product while systematically exploring the impact of specific changes on its properties. Common derivatization reactions in organic chemistry, which could be applied to this compound, include esterification, etherification, oxidation, reduction, halogenation, and the introduction of various heterocyclic moieties academicjournals.orglibretexts.orgtaylorandfrancis.com. The specific functional groups present in this compound, such as the ester, the furan (B31954) ring, and the coumarin (B35378) system, provide multiple sites for potential chemical modification.

Design and Preparation of Novel this compound Analogues for Structure-Activity Relationship Studies

The rational design of novel this compound analogues for SAR studies is driven by the need to understand which parts of the molecule are crucial for its chemical behavior or potential interactions. By systematically altering specific functional groups or structural motifs and evaluating the resulting compounds, researchers can gain insights into the relationship between molecular structure and properties researchgate.netmdpi.comnih.govrsc.org. This often involves synthesizing a series of compounds with planned variations at different positions of the this compound scaffold. The preparation of these analogues relies on both total synthesis (for fundamentally different structures) and, more commonly when starting from the natural product, semi-synthetic derivatization techniques.

Synthesis of Isoxazoline (B3343090) Derivatives of this compound

The synthesis of isoxazoline derivatives of this compound has been reported, utilizing the natural product (-)-Deltoin as a starting material nih.govnih.govresearchgate.net. A key method for the preparation of isoxazolines is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene researchgate.netmdpi.com. In the context of this compound, this involves reacting a suitable alkene moiety within the this compound structure, or introduced through prior modification, with a generated nitrile oxide dipole. This cycloaddition leads to the formation of a five-membered isoxazoline ring fused or appended to the this compound scaffold. The synthesis of a series of new isoxazoline derivatives from (-)-Deltoin has been achieved through 1,3-dipolar cycloaddition nih.gov. Different substituents on the nitrile oxide can lead to a library of isoxazoline analogues with varying properties researchgate.netmdpi.com.

An example of data that might be presented in such studies could involve the yields of different isoxazoline derivatives obtained from the cycloaddition reaction with various nitrile oxides:

| Nitrile Oxide R Group | This compound Isoxazoline Derivative Yield (%) |

| Phenyl | 75 |

| 4-Methoxyphenyl | 68 |

| 6-Chloropyridin-2-yl | 55 |

Note: This table is illustrative and based on the description of synthesizing different derivatives nih.gov. Actual yields would depend on specific reaction conditions.

Synthesis of Aziridine (B145994) Derivatives of this compound

Similar to isoxazolines, aziridine derivatives of this compound have also been synthesized from natural (-)-Deltoin nih.govnih.govresearchgate.net. Aziridines are three-membered nitrogen-containing heterocycles. The synthesis of aziridines can be achieved through various methods, including the reaction of imines with diazo compounds or the aziridination of alkenes using nitrene sources organic-chemistry.orgnih.govresearchgate.netdntb.gov.ua. For this compound, the preparation of aziridine derivatives has been accomplished through 1,3-dipolar cycloaddition nih.gov. This suggests a reaction pathway involving a suitable dipole and dipolarophile to form the aziridine ring structure. The nature of the substituents on the reacting partners influences the structure of the resulting aziridine derivatives nih.gov.

An example of data presentation for aziridine synthesis could involve the yields based on different amine precursors used to generate a nitrene equivalent or react with a modified this compound scaffold:

| Amine Precursor R Group | This compound Aziridine Derivative Yield (%) |

| Phenyl | 70 |

| 4-Methylphenyl | 65 |

| 4-Methoxyphenyl | 60 |

Note: This table is illustrative and based on the description of synthesizing different derivatives nih.gov. Actual yields would depend on specific reaction conditions.

Computational and Theoretical Chemistry Studies of Deltoin

Molecular Modeling and Conformational Analysis of Deltoin

Molecular modeling and conformational analysis are fundamental computational techniques used to study the three-dimensional structure of this compound and its various possible spatial arrangements. These methods are crucial for understanding how the molecule's shape influences its physical and chemical properties, as well as its ability to interact with other molecules. While specific detailed research findings solely focused on the conformational analysis of this compound were not extensively detailed in the search results, the complex ring system involving furan (B31954) and chromene rings, along with specific stereochemistry, suggests that conformational flexibility and preferred conformations would be important aspects of its molecular modeling studies. ontosight.ai The stereochemistry, indicated by notations like "(2S)" and "(E)" in its names, is known to be crucial for a compound's biological activity and physical properties. ontosight.ai

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound

Quantum chemical calculations delve into the electronic structure of this compound, providing insights into its reactivity, stability, and spectroscopic properties. These calculations, often based on Density Functional Theory (DFT), can determine parameters such as electronic chemical potential, chemical hardness, global electrophilicity, and nucleophilicity. growingscience.commdpi.comresearchgate.net While the provided search results discuss quantum chemical calculations in the context of other compounds and reaction types, they highlight the general application of these methods to understand electronic properties and predict reactivity in organic molecules. growingscience.commdpi.comresearchgate.net For this compound, such calculations could theoretically predict electron density distribution, potential reaction sites, and its behavior in various chemical reactions.

In Silico Approaches for this compound-Target Recognition and Molecular Interactions

In silico approaches, particularly molecular docking and molecular dynamics simulations, are widely used to study how this compound interacts with biological targets, such as proteins. These methods help predict binding affinities, identify key interaction sites, and understand the dynamics of the binding process.

Molecular Docking Simulations of this compound with Biological Receptors

Molecular docking simulations are a key tool for predicting the binding modes and affinities of small molecules like this compound to biological receptors. Several studies have employed molecular docking to investigate the interactions of this compound with various protein targets.

This compound has been studied for its potential interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Molecular docking studies suggested that this compound is active towards AChE and its binding conformations within the active sites of both ChEs were evaluated. mdpi.comresearchgate.net The results indicated that in human AChE, this compound and similar compounds followed the shape of the gorge surface but did not establish sufficient interactions for stable compound-enzyme stabilization. mdpi.com In the larger human BChE active gorge, these compounds adopted a more relaxed conformation. mdpi.com

This compound has also been included in molecular docking studies investigating the active compounds of traditional Chinese medicine formulas and their interactions with targets related to various diseases. For instance, this compound was found to bind stably with IL6 and TGFB1 in studies related to osteolytic bone destruction. semanticscholar.orgresearchgate.netresearchgate.net In the context of gouty arthritis, molecular docking predicted the binding energy between this compound and the target protein PTGS2, with a binding energy of -7.0 kcal/mol, indicating a strong binding affinity. nih.govtmrjournals.com Another study involving a traditional Chinese medicine formula and nonalcoholic fatty liver disease also included this compound in molecular docking simulations with key targets, where a binding energy value below 0 indicated spontaneous binding and interaction. nih.govsemanticscholar.org this compound has also been investigated for its potential targets related to Alzheimer's disease, including muscarinic acetylcholine (B1216132) receptor M1, cholinesterase, and acetylcholinesterase, through network analysis which often incorporates molecular docking insights. researchgate.net Molecular docking has also been used to assess the binding efficacy of this compound with targets related to nasopharyngeal carcinoma. jcancer.org

Here is a summary of some molecular docking findings for this compound:

| Target Protein | Disease Context | Binding Energy (kcal/mol) | Binding Affinity | Source |

| AChE, BChE | Alzheimer's Disease | Not specified | Evaluated | mdpi.comresearchgate.net |

| IL6, TGFB1 | Osteolytic Bone Destruction | Not specified | Stable binding | semanticscholar.orgresearchgate.netresearchgate.net |

| PTGS2 | Gouty Arthritis | -7.0 | Strong binding | nih.govtmrjournals.com |

| Various targets | Nonalcoholable Fatty Liver Disease | < 0 | Spontaneous | nih.govsemanticscholar.org |

| M1, ChE, AChE | Alzheimer's Disease | Not specified | Potential interaction | researchgate.net |

| Various targets | Nasopharyngeal Carcinoma | Not specified | Assessed | jcancer.org |

Molecular Dynamics Simulations to Elucidate this compound Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of ligand-receptor complexes and the conformational changes involved in binding. MD simulations are often performed after molecular docking to validate and refine the predicted binding poses and to study the dynamic behavior of the system.

In studies investigating the mechanism of traditional Chinese medicine formulas, molecular dynamics simulations have been used to assess the stability of complexes formed between active compounds, including this compound, and their target proteins. For instance, MD studies showed that the complex formed between this compound and TGFB1 exhibited improved flexibility of the arm domain of the protein, which is involved in binding to integrin families. semanticscholar.org Within a 10ns simulation, the binding of Sesamin to IL6 was found to be more stable and increased the flexibility of IL6 residues, while the structural stability of IL6-sesamin and TGFB1-deltoin complexes was further investigated by calculating the root mean square deviation (RMSD). semanticscholar.org RMSD values less than 0.5 nm for the binding of this compound with PTGS2 indicated stability. tmrjournals.com MD simulations were also used to confirm the effectiveness of certain pathways involving active compounds and targets in the context of nasopharyngeal carcinoma. jcancer.org

Here is a summary of some molecular dynamics simulation findings for this compound:

| Target Protein | Simulation Length | Key Observation | Source |

| TGFB1 | Not specified | Improved flexibility of the arm domain upon binding. | semanticscholar.org |

| TGFB1 | 10ns | Structural stability investigated via RMSD. | semanticscholar.org |

| PTGS2 | Not specified | RMSD values < 0.5 nm indicating stability. | tmrjournals.com |

| Various targets | Not specified | Used to confirm effectiveness of pathways in nasopharyngeal carcinoma. | jcancer.org |

Prediction of Spectroscopic Signatures and Molecular Descriptors of this compound

Computational methods can predict the spectroscopic signatures of a compound, such as NMR and MS data, which can aid in its identification and characterization. Additionally, various molecular descriptors can be calculated to quantify different aspects of a molecule's properties, such as size, shape, polarity, and complexity.

While detailed predicted spectroscopic signatures for this compound were not prominently featured in the search results, one study mentioned the characterization of this compound's structure by comparison of NMR data and by analysis of an authentic sample, alongside LC-DAD-MS and LC-QTOF metabolomic characterization. mdpi.com This suggests that experimental spectroscopic data is available and used for identification, and computational prediction could complement this.

Several molecular descriptors for this compound have been reported, often in the context of cheminformatics and database analysis. These descriptors provide quantitative information about the molecule:

| Molecular Descriptor | Value | Source |

| Molecular Weight (MW) | 314.08 | cdutcm.edu.cn |

| Molecular Formula | C19H20O5 | cdutcm.edu.cnnaturalproducts.net |

| Volume | 308.569 | cdutcm.edu.cn |

| Density | 1.018 | cdutcm.edu.cn |

| nHA (Number of Hydrogen Acceptors) | 6 | cdutcm.edu.cn |

| nHD (Number of Hydrogen Donors) | 2 | cdutcm.edu.cn |

| nRot (Number of Rotatable Bonds) | 3 | cdutcm.edu.cnnaturalproducts.net |

| nRing (Number of Rings) | 3 | cdutcm.edu.cnnaturalproducts.net |

| MaxRing (Maximum Ring Size) | 10 | cdutcm.edu.cn |

| nHet (Number of Heteroatoms) | 6 | cdutcm.edu.cn |

| Flexibility | 0.167 | cdutcm.edu.cn |

| Stereo Centers | 0 | cdutcm.edu.cn |

| TPSA (Topological Polar Surface Area) | 89.13 | cdutcm.edu.cn |

| logS | -4.0 | cdutcm.edu.cn |

| logP | 3.0 | cdutcm.edu.cn |

| logD | 3.0 | cdutcm.edu.cn |

| NP-likeness scores | 2.14 | naturalproducts.net |

| Alogp | 3.38 | naturalproducts.net |

| Fsp3 | 0.37 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 5 | naturalproducts.net |

| Hydrogen Bond Donor Count | 0 | naturalproducts.net |

| Lipinski Hydrogen Bond Acceptor Count | 5 | naturalproducts.net |

| Lipinski Hydrogen Bond Donor Count | 0 | naturalproducts.net |

| Lipinski RO5 Violations | 0 | naturalproducts.net |

| Total atom number | 44 | naturalproducts.net |

| Heavy atom number | 24 | naturalproducts.net |

| Aromatic Ring Count | 2 | naturalproducts.net |

| Minimal number of rings | 3 | naturalproducts.net |

| Formal Charge | 44 | naturalproducts.net |

| Contains Sugar | False | naturalproducts.net |

| Contains Ring Sugars | False | naturalproducts.net |

Note: Some descriptor values may vary slightly depending on the computational method and software used.

Cheminformatics and Database Analysis of this compound in Chemical Space

Cheminformatics approaches involve the use of computational tools and databases to analyze chemical information, including the properties and occurrences of compounds like this compound within vast chemical spaces. This helps in understanding its relationships with other molecules and identifying potential areas for further research.

This compound is listed in various chemical and pharmacological databases, including PubChem nih.govcdutcm.edu.cnfrontiersin.orgfrontiersin.org, TCMSP jcancer.orgnih.govnih.govdovepress.comxiahepublishing.comsemanticscholar.orgcdutcm.edu.cnfrontiersin.orgtcmsp-e.comscispace.com, and others like ChemBL and UniProt, which use identifiers to catalog its biological activity and interactions. ontosight.ai Cheminformatics analysis has been applied to study this compound in the context of traditional Chinese medicine formulas. This involves analyzing its chemical and physical properties alongside other compounds to understand their collective behavior and potential therapeutic effects. semanticscholar.orgresearchgate.netnih.gov Chemical space analysis, utilizing parameters like molecular weight, TPSA, number of rotatable bonds, and hydrogen bond counts, helps to position this compound within the broader landscape of known chemical compounds. semanticscholar.orgnih.gov this compound has been identified as a compound with a significant number of potential targets in compound-target network analysis. nih.gov Cheminformatics also plays a role in filtering compounds based on criteria like oral bioavailability and drug-likeness, which are important in the context of drug discovery and traditional medicine studies. jcancer.orgnih.govxiahepublishing.com

Mechanistic Investigations of Deltoin S Biological Activities

Molecular Mechanisms Underlying Deltoin's Anti-inflammatory Actions

The anti-inflammatory potential of this compound is believed to stem from its ability to interfere with key signaling cascades and enzymatic activities that propagate the inflammatory response.

Inflammation is a complex process regulated by a network of intracellular signaling pathways. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which control the expression of numerous pro-inflammatory mediators.

Research indicates that this compound can modulate the MAPK pathway. Specifically, it has been shown to inhibit the activation of p38-MAPK signaling. The p38-MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of other inflammatory molecules. By mitigating p38-MAPK phosphorylation, this compound can effectively dampen this inflammatory cascade. While the MAPK and NF-κB pathways are often interconnected, direct modulation of the NF-κB signaling pathway by this compound has not been extensively detailed in available research. However, given that MAPK pathways can influence NF-κB activation, it is plausible that this compound's anti-inflammatory effects are, at least in part, mediated through crosstalk between these critical pathways.

Enzymes such as 5-lipoxygenase (5-LOX) are critical in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a recognized strategy for controlling inflammatory conditions. However, based on currently available scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of 5-lipoxygenase. Further enzymatic assays would be required to determine if this compound has any direct inhibitory effect on 5-LOX or other key enzymes in the inflammatory response.

Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. While it is essential for various physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. Consequently, the regulation of NO production is a key therapeutic target. At present, specific studies detailing the direct effect of this compound on nitric oxide production or the activity of nitric oxide synthase isoforms are not available in the scientific literature. Investigating this compound's potential to modulate NO levels would be a valuable area for future research into its anti-inflammatory mechanisms.

Cellular Targets and Pathway Modulation in this compound-Mediated Cytotoxicity in Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis (programmed cell death). This anti-cancer effect is achieved through the modulation of specific cellular targets and signaling pathways that control cell survival and proliferation.

In gastric carcinoma cell lines, this compound treatment has been observed to weaken cell viability, enhance apoptosis, and impair DNA repair mechanisms in a dose-dependent manner. Mechanistically, it mitigates the phosphorylation of key proteins in the PI3K/AKT/mTOR and p38-MAPK signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their constitutive activation is a hallmark of many cancers. By inhibiting these pathways, this compound effectively cuts off survival signals, leading to cancer cell death.

Furthermore, studies on colon cancer cells have shown that this compound's cytotoxic effects are associated with the induction of apoptosis and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). This is accompanied by changes in the expression of apoptosis-related proteins, such as an increase in Bax (a pro-apoptotic protein) and a decrease in Bcl-2 (an anti-apoptotic protein), as well as reduced activity of the extracellular signal-regulated kinase (ERK), another component of the MAPK pathway.

| Cancer Type | Affected Cell Lines | Key Modulated Pathways | Observed Cellular Effects |

|---|---|---|---|

| Gastric Carcinoma | AGS, HGC-27, MKN-45 | PI3K/AKT/mTOR, p38-MAPK | Decreased viability, enhanced apoptosis, dampened DNA repair |

| Colon Cancer | C26 (murine) | MAPK (ERK) | Induction of apoptosis, G2-M phase arrest, anti-angiogenesis |

Enzymatic Modulation by this compound and its Derivatives in Biochemical Assays (e.g., Cholinesterase inhibition)

Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like Alzheimer's disease. drugs.com While various natural compounds are screened for their potential to inhibit cholinesterase, there is currently no available research in scientific databases indicating that this compound or its derivatives have been evaluated for cholinesterase inhibitory activity. Biochemical assays would be necessary to determine if this compound interacts with and modulates the activity of this or other therapeutically relevant enzymes.

Advanced In Vitro Bioassays for Comprehensive this compound Activity Profiling

A comprehensive understanding of this compound's biological activities requires the use of a suite of advanced in vitro bioassays. These assays allow for the systematic evaluation of its effects on various cellular and molecular processes in a controlled laboratory setting.

To further profile this compound's anticancer activity, a panel of human cancer cell lines could be utilized in growth inhibition assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability and metabolic activity, providing a measure of cytotoxicity. To delve deeper into the mechanism of cell death, assays such as flow cytometry with Annexin V/Propidium Iodide staining can be employed to quantify the extent of apoptosis versus necrosis.

To confirm and expand upon the modulation of signaling pathways, Western blot analysis is a fundamental technique to measure the levels and phosphorylation (activation) state of key proteins within the MAPK and PI3K/AKT pathways. Furthermore, reporter gene assays can be used to quantify the transcriptional activity of factors like NF-κB, providing a functional readout of pathway inhibition.

For enzymatic modulation studies, specific enzyme inhibition assays are required. For example, to test for cholinesterase inhibition, Ellman's method provides a reliable colorimetric approach to measure the activity of acetylcholinesterase in the presence of the test compound. nih.gov Similar specific assays could be employed to screen this compound against a panel of other relevant enzymes, such as 5-lipoxygenase or cyclooxygenases, to build a comprehensive activity profile.

| Assay Type | Purpose | Example Method |

|---|---|---|

| Cytotoxicity/Cell Viability | To measure the growth inhibitory effects on cancer cells | MTT Assay |

| Apoptosis Analysis | To determine the mechanism of cell death | Flow Cytometry (Annexin V/PI staining) |

| Signaling Pathway Analysis | To investigate modulation of specific intracellular pathways | Western Blot, Reporter Gene Assays |

| Enzyme Inhibition | To screen for direct effects on enzyme activity | Ellman's Method (for AChE), 5-LOX specific assays |

Degradation Pathways and Environmental Fate of Deltoin

Chemical and Enzymatic Degradation Mechanisms of Deltoin

The degradation of this compound involves several potential mechanisms, including both chemical and biological processes. As a coumarin (B35378), its core structure provides sites for various reactions.

Chemical Degradation: One of the primary chemical degradation pathways for coumarins like this compound is hydrolysis. The lactone ring in the coumarin structure is susceptible to hydrolysis under both acidic and alkaline conditions, which would lead to the opening of the ring and the formation of a cinnamic acid derivative. ulisboa.ptnih.gov This process can be influenced by the pH of the surrounding medium. Additionally, advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals can lead to the degradation of coumarin derivatives, suggesting that similar pathways could affect this compound in environments where such radicals are generated. nih.gov Photodegradation is another potential abiotic pathway, as many coumarin derivatives are known to be photosensitive and can undergo transformations upon exposure to ultraviolet radiation. nih.gov

Enzymatic Degradation: In biological systems, the degradation of this compound is likely mediated by enzymes. In mammals, coumarins are typically metabolized by cytochrome P450 enzymes in the liver, leading to hydroxylation at various positions on the aromatic ring. nih.govnih.gov These hydroxylated metabolites can then undergo further conjugation reactions.

In the environment, soil and gut microorganisms play a significant role in the breakdown of coumarins. Studies on other coumarins have shown that microbes can hydrolyze the lactone ring and subsequently reduce the double bond of the resulting cinnamic acid derivative. nih.govmdpi.com For instance, anaerobic fungi found in the rumen have been shown to degrade coumarin into metabolites such as o-coumaric acid and melilotic acid. nih.gov Soil microorganisms, including bacteria and fungi, possess a range of enzymes like peroxidases and laccases that are capable of degrading complex aromatic compounds, and these may also be active against this compound. mdpi.com

A summary of potential degradation reactions is presented below.

| Degradation Type | Mechanism | Potential Products |

| Chemical | Hydrolysis (Acidic/Alkaline) | Cinnamic acid derivatives |

| Oxidation (e.g., via AOPs) | Hydroxylated derivatives, ring-opened products | |

| Photodegradation | Various photoproducts | |

| Enzymatic | Cytochrome P450 Metabolism | Hydroxylated this compound |

| Microbial Degradation | o-coumaric acid, melilotic acid derivatives |

Stability and Reactivity of this compound under Relevant Environmental Conditions

The stability of this compound in the environment is influenced by a variety of physicochemical factors. These conditions can affect the rate and pathway of its degradation, thereby influencing its persistence and potential for transport.

pH: The pH of the soil and water is a critical factor. As mentioned, the lactone ring of the coumarin structure is susceptible to hydrolysis. In highly acidic or alkaline environments, the rate of this chemical hydrolysis is expected to increase, leading to a shorter half-life for the compound. ulisboa.pt

Temperature: Temperature generally affects the rate of both chemical reactions and biological processes. Higher temperatures would likely accelerate the rate of chemical degradation, such as hydrolysis, and also increase the metabolic activity of microorganisms, potentially leading to faster enzymatic degradation of this compound. nih.gov

Light: Exposure to sunlight, particularly the UV component, can induce photodegradation of coumarin compounds. nih.gov The presence of photosensitizers in the environment could further accelerate this process. The specific photoproducts of this compound have not been extensively studied, but this pathway could be a significant contributor to its removal from sunlit surface waters and soil surfaces.

Redox Potential: The redox conditions of the environment (i.e., whether it is aerobic or anaerobic) will influence the types of microbial communities present and the enzymatic pathways that are active. Anaerobic degradation pathways, such as those observed in the rumen, may differ significantly from the oxidative pathways that would predominate in aerobic soils. nih.gov

The table below summarizes the expected influence of key environmental factors on the stability of this compound.

| Environmental Factor | Condition | Effect on Stability | Primary Degradation Pathway Affected |

| pH | Low (< 4) or High (> 8) | Decreased | Chemical Hydrolysis |

| Neutral (~7) | Increased | Enzymatic Degradation | |

| Temperature | High | Decreased | Chemical & Enzymatic Degradation |

| Low | Increased | Slower degradation rates | |

| Light (UV) | High Exposure | Decreased | Photodegradation |

| Low/No Exposure | Increased | - | |

| Oxygen | Aerobic | Decreased | Oxidative Enzymatic Degradation |

| Anaerobic | Decreased | Reductive/Hydrolytic Enzymatic Degradation |

Analytical Methodologies for Monitoring this compound Degradation Products

To study the degradation pathways and environmental fate of this compound, robust analytical methods are required to identify and quantify the parent compound and its various degradation products in complex matrices like soil, water, and biological tissues.

The most powerful and commonly used techniques for this purpose are based on chromatography coupled with mass spectrometry. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating this compound from its degradation products and from other components in an environmental sample. researchgate.netnih.gov Reversed-phase columns are typically used for the separation of coumarins. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer provides highly sensitive and selective detection. nih.govijmr.net.in LC-MS can provide the molecular weights of the parent compound and its metabolites. LC-MS/MS allows for structural elucidation of unknown degradation products by analyzing their fragmentation patterns, which is crucial for identifying the specific degradation pathways. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel degradation products that have been isolated, NMR spectroscopy is the gold standard. It provides detailed information about the chemical structure of a molecule. ijmr.net.in

The following table outlines the primary analytical techniques used in the study of this compound degradation.

| Analytical Technique | Abbreviation | Primary Application | Information Provided |

| High-Performance Liquid Chromatography | HPLC | Separation of analytes in a mixture | Retention time for quantification |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification | Molecular weight of compounds |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation | Fragmentation patterns for identification |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structure confirmation | Detailed molecular structure |

Future Directions and Emerging Research Areas in Deltoin Chemistry

Exploration of Undiscovered Deltoin Analogues through Advanced Phytochemical Screening

Advanced phytochemical screening techniques represent a key future direction for identifying novel this compound analogues in natural sources. While this compound has been isolated from plants such as Ferula lutea and Ficus deltoidea, the vast biodiversity of plant species suggests the potential for discovering related furanocoumarins with variations in their chemical structures nih.govnih.gov. Modern analytical platforms, including hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with sophisticated data analysis workflows, can enable the rapid detection and identification of trace amounts of this compound analogues in complex plant extracts nih.govresearchgate.net.

Future research will focus on targeted screening of botanically related species to known this compound sources, as well as broad, untargeted metabolomic profiling of diverse plant libraries. High-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for the structural elucidation of newly discovered compounds. This exploration is expected to yield a library of natural this compound analogues, providing valuable insights into structure-activity relationships and potentially revealing compounds with enhanced bioactivity or novel properties. Preliminary phytochemical screening of Ficus deltoidea, for instance, has already revealed the presence of various phytochemicals, indicating the potential for further discovery within this genus nih.govresearchgate.netresearchgate.net.

Application of Modern Synthetic Biology and Biocatalysis for this compound Production

Current methods for obtaining this compound primarily rely on extraction from plant sources, which can be limited by factors such as plant availability, geographical location, and low natural abundance nih.gov. Future research will increasingly focus on applying modern synthetic biology and biocatalysis approaches to provide sustainable and scalable production routes for this compound and its analogues.

Synthetic biology offers the potential to engineer microbial hosts, such as bacteria or yeast, or plant cell cultures, to biosynthesis this compound through reconstructed metabolic pathways nih.govresearchcommons.orgrsc.org. This involves identifying and incorporating the genes encoding the enzymes responsible for this compound biosynthesis from its natural sources into a suitable host organism nih.gov. Metabolic engineering strategies can then be employed to optimize precursor supply, enhance enzyme activity, and direct metabolic flux towards this compound production, potentially leading to higher yields and purities compared to traditional extraction rsc.org.

Biocatalysis, utilizing isolated enzymes or whole cells, presents another avenue for the targeted synthesis or modification of this compound. Specific enzymatic reactions could be developed for key steps in the biosynthetic pathway or for the regioselective and stereoselective modification of the this compound structure to create specific analogues nih.gov. This approach offers advantages in terms of reaction efficiency, specificity, and reduced environmental impact compared to conventional chemical synthesis. Future work will involve identifying and characterizing novel enzymes involved in furanocoumarin biosynthesis and developing efficient biocatalytic processes for this compound production and diversification.

Integration of Multi-omics Data for Comprehensive Understanding of this compound's Biological Effects

A comprehensive understanding of this compound's biological effects at a systems level requires the integration of multi-omics data. Future research will leverage genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex molecular mechanisms underlying this compound's interactions within biological systems delta4.ainih.gov.

By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics) in response to this compound exposure, researchers can gain insights into the cellular pathways and networks that are affected nih.govmdpi.com. Integrating these diverse datasets through bioinformatics and computational modeling can reveal key molecular targets, off-target effects, and the cascade of events triggered by this compound binding or activity delta4.airesearchgate.netcambridge.org.

This multi-omics approach can help to explain observed biological activities, identify potential biomarkers of response or exposure, and uncover previously unknown effects. For example, integrating transcriptomic and proteomic data can highlight discrepancies between mRNA levels and protein abundance, suggesting post-transcriptional regulatory mechanisms mdpi.com. Future studies will aim to generate comprehensive multi-omics profiles in various biological contexts relevant to this compound's potential applications, providing a holistic view of its biological impact and guiding the development of more effective and targeted derivatives.

Development of Novel Methodologies for Directed Modification and Functionalization of this compound

The development of novel methodologies for the directed modification and functionalization of this compound is a crucial area for future research aimed at improving its properties and expanding its applications. While some derivatives have been synthesized, exploring a wider range of structural modifications is essential to optimize bioactivity, enhance stability, improve solubility, or enable targeted delivery nih.gov.

Future efforts will focus on developing efficient and selective chemical reactions that allow for precise modifications at specific positions on the this compound core structure. This could involve the development of new coupling strategies, functional group interconversions, or late-stage functionalization methods lookchem.comnih.gov. Techniques such as click chemistry or flow chemistry could enable rapid and parallel synthesis of diverse this compound analogues nih.gov.

Furthermore, directed functionalization can involve conjugating this compound to other molecules, such as targeting ligands, polymers, or biomolecules, to create hybrid structures with enhanced properties nih.govuu.nlresearchgate.net. This could facilitate targeted delivery to specific cells or tissues, improve pharmacokinetic profiles, or enable novel applications in areas like chemical biology or materials science researchgate.net. Research will also explore the impact of stereochemistry and conformational flexibility on the activity of this compound derivatives, guiding the rational design of new compounds.

Interdisciplinary Approaches Integrating this compound Research with Materials Science and Nanotechnology

Interdisciplinary approaches integrating this compound research with materials science and nanotechnology hold significant promise for developing novel applications of the chemical compound. This area focuses on utilizing the unique properties of this compound within advanced materials and nanoscale systems, distinct from any polymeric forms.

One key direction involves the encapsulation or incorporation of this compound into nanoparticles for targeted delivery mdpi.comopencovidjournal.comnih.govnih.gov. Nanomaterials can protect this compound from degradation, improve its solubility and bioavailability, and enable its directed transport to specific sites within the body, potentially reducing off-target effects and enhancing efficacy nih.govnih.gov. Future research will explore various nanoparticle systems, including liposomes, polymeric nanoparticles, or solid lipid nanoparticles, optimized for this compound encapsulation and release characteristics mdpi.comnih.gov.

Furthermore, this compound could be integrated into biomaterials or functionalized surfaces for specific applications. For instance, incorporating this compound into hydrogels or scaffolds could create materials with inherent biological activity for tissue engineering or wound healing applications mdpi.com. Surface functionalization of materials with this compound could also be explored for developing biosensors or bioactive coatings uu.nlresearchgate.net. Research in this area requires close collaboration between chemists, materials scientists, biologists, and engineers to design and characterize novel this compound-containing materials with tailored properties and functionalities.

Q & A

Q. How should researchers address conflicting in vivo vs. in vitro findings for this compound’s bioavailability?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Test formulations (e.g., nanoemulsions, cyclodextrin complexes) to enhance solubility. Use microdialysis in animal models to measure unbound tissue concentrations, comparing to in vitro Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.